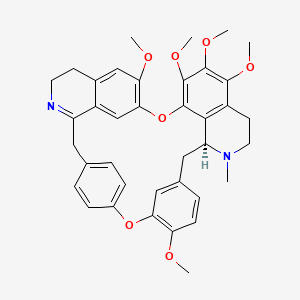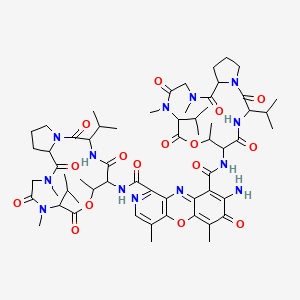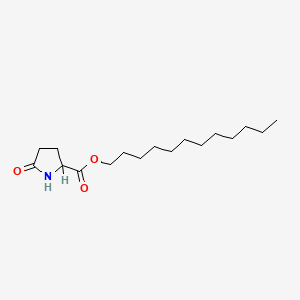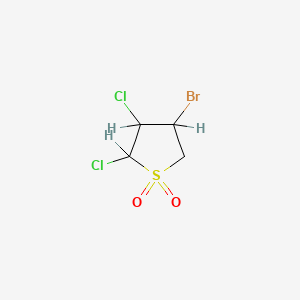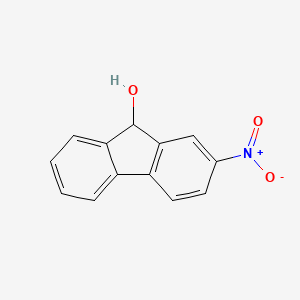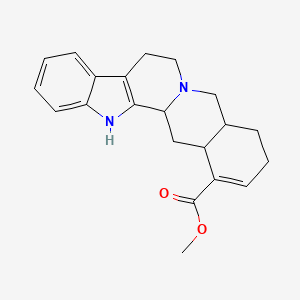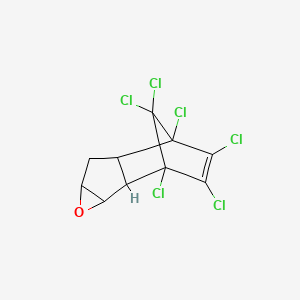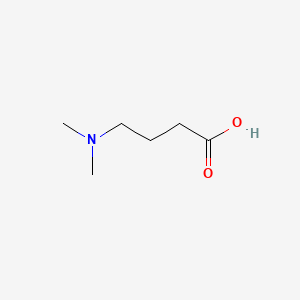
4-(Dimethylamino)butanoic acid
Descripción general
Descripción
4-(Dimethylamino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemiluminescence Detection in Biological Substances
4-(Dimethylamino)butanoic acid (DMBA) has been employed in labeling for electrochemiluminescence (ECL) detection in biological substances, such as bovine serum albumin (BSA) and immunoglobulin G (IgG). This application enhances sensitivity through gold nanoparticle amplification. DMBA, an analogue of tripropylamine, generates an ECL signal when in contact with tris(2,2'-bipyridine)ruthenium (Ru(bpy)(3)2+) solution. This method offers high biocompatibility and cost-effectiveness (Yin et al., 2005).
Antimicrobial Activity in Novel Synthesized Compounds
Research has been conducted on the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids into 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE) in combination with 4-(N,N-dimethylamino)pyridine (DMAP). These synthesized compounds demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 1.0 mg (Zareef et al., 2008).
Application in Molecular Imaging and Blood Clotting
This compound derivatives are part of the ApoSense family of compounds, capable of selectively targeting and binding to cells undergoing apoptotic cell death. These compounds have applications in molecular imaging and blood clotting, especially for monitoring antiapoptotic drug treatments. A fluorine-18-radiolabeled analog of this compound has been investigated for positron emission tomography studies (Basuli et al., 2012).
Synthesis of Diastereoisomeric Compounds for Antimicrobial Evaluation
4-Dimethylamino-3-phenyl-2-butanone was reduced to diastereoisomeric alcohols and converted to esters for antimicrobial evaluation. Among these, 4-dimethylamino-3-phenyl-2-butanone exhibited promising antifungal activity, indicating its potential in antimicrobial applications (Dimmock et al., 1978).
Use in Synthetic Ion Channels and Optical Gating
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of this compound, has been used to demonstrate optical gating in synthetic ion channels. This approach involves removing photolabile hydrophobic molecules from the inner surface of channels by irradiation, facilitating UV-light-triggered permselective transport of ionic species (Ali et al., 2012).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(Dimethylamino)butanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipid nanoparticles for nucleic acid delivery. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the biosynthesis of carnitine, interacting with enzymes that facilitate this pathway . The nature of these interactions often involves the formation of intermediate compounds that are crucial for the final product’s stability and functionality.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the biosynthesis of carnitine impacts energy production and transport within cells, thereby influencing overall cellular metabolism . Additionally, its use in lipid nanoparticles for nucleic acid delivery can affect gene expression by facilitating the delivery of genetic material into cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway it is involved in. For instance, in the biosynthesis of carnitine, it interacts with specific enzymes to facilitate the conversion of precursor molecules into carnitine . These interactions often involve the formation of transient complexes that are essential for the catalytic activity of the enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors that influence its effectiveness. Studies have shown that this compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, in in vitro studies, the compound’s stability can influence the efficiency of lipid nanoparticle formation and nucleic acid delivery .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate the biosynthesis of carnitine and enhance energy production . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular metabolism and causing oxidative stress . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of carnitine and the preparation of lipid nanoparticles . It interacts with various enzymes and cofactors that facilitate these pathways. For instance, in the carnitine biosynthesis pathway, it interacts with enzymes that catalyze the conversion of precursor molecules into carnitine . These interactions are essential for maintaining metabolic flux and ensuring the efficient production of carnitine.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, its role in lipid nanoparticle formation involves interactions with lipid molecules that facilitate its transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . For instance, its involvement in carnitine biosynthesis requires its localization to specific cellular compartments where the necessary enzymes are present . This localization is crucial for the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
4-(dimethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWTLDONRGYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286403 | |
| Record name | 4-(dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-11-8 | |
| Record name | 4-(Dimethylamino)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 693-11-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 693-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIMETHYLAMINO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9QYA11V0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
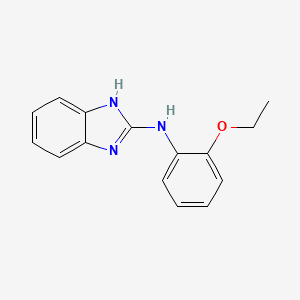
![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)
